An In-depth Technical Guide to [(E)-2-methylpropylideneamino]thiourea: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to [(E)-2-methylpropylideneamino]thiourea: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(E)-2-methylpropylideneamino]thiourea, a thiosemicarbazone derivative of isobutyraldehyde, represents a class of compounds with significant potential in medicinal and industrial chemistry. Thiosemicarbazones are recognized for their diverse biological activities, including antimicrobial and anticancer properties, which are often attributed to their ability to chelate metal ions and interact with biological macromolecules.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed synthesis protocol, and a review of the potential applications of [(E)-2-methylpropylideneamino]thiourea, with a focus on its relevance to drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers engaged in the exploration of novel therapeutic agents and functional organic molecules.
Chemical Structure and Properties
[(E)-2-methylpropylideneamino]thiourea, systematically named (E)-2-(2-methylpropylidene)hydrazine-1-carbothioamide, is an organic compound featuring a thiourea moiety linked to an isobutylidene group via a hydrazone linkage. The "(E)" designation in its name refers to the stereochemistry about the carbon-nitrogen double bond.
Molecular Structure
The structural formula of [(E)-2-methylpropylideneamino]thiourea is characterized by a planar thiosemicarbazone backbone, which facilitates electron delocalization across the molecule.[3] This planarity and the presence of multiple hydrogen bond donors and acceptors are key features influencing its chemical and biological properties.
DOT Script for the Chemical Structure of [(E)-2-methylpropylideneamino]thiourea
Caption: Chemical structure of [(E)-2-methylpropylideneamino]thiourea.
Physicochemical Properties
| Property | Value/Description | Source |
| IUPAC Name | (E)-2-(2-methylpropylidene)hydrazine-1-carbothioamide | N/A |
| Synonyms | Isobutyraldehyde thiosemicarbazone | N/A |
| CAS Number | 21009-72-3 | N/A |
| Molecular Formula | C₅H₁₁N₃S | N/A |
| Molecular Weight | 145.23 g/mol | N/A |
| Appearance | Expected to be a crystalline solid at room temperature. | |
| Solubility | Generally, thiosemicarbazones exhibit low solubility in water but are soluble in organic solvents such as ethanol, methanol, DMSO, and DMF.[4][5] | |
| Melting Point | Expected to have a defined melting point, characteristic of a pure crystalline compound. | |
| pKa | The thiourea moiety imparts weak basicity to the molecule. | N/A |
Synthesis of [(E)-2-methylpropylideneamino]thiourea
The synthesis of thiosemicarbazones is typically achieved through a condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[6] In the case of [(E)-2-methylpropylideneamino]thiourea, this involves the reaction of thiosemicarbazide with isobutyraldehyde.
Reaction Principle
The synthesis proceeds via a nucleophilic addition of the primary amine of thiosemicarbazide to the carbonyl carbon of isobutyraldehyde, followed by the elimination of a water molecule to form the characteristic imine (C=N) bond of the thiosemicarbazone. The reaction is often catalyzed by a small amount of acid.
DOT Script for the Synthesis of [(E)-2-methylpropylideneamino]thiourea
Caption: Synthesis of [(E)-2-methylpropylideneamino]thiourea.
Detailed Experimental Protocol (Representative)
This protocol is a representative method based on general procedures for thiosemicarbazone synthesis.
Materials:
-
Thiosemicarbazide (1.0 eq)
-
Isobutyraldehyde (1.0 eq)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount)
-
Distilled Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiosemicarbazide in a minimal amount of warm ethanol. In a separate beaker, dissolve an equimolar amount of isobutyraldehyde in ethanol.
-
Reaction Mixture: Slowly add the isobutyraldehyde solution to the stirred thiosemicarbazide solution at room temperature.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (the boiling point of the solvent) for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product, [(E)-2-methylpropylideneamino]thiourea, is expected to precipitate out of the solution as a crystalline solid. The crystallization can be further induced by placing the flask in an ice bath.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature to remove residual solvent.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol.
Spectroscopic Characterization (Expected)
The structure of the synthesized [(E)-2-methylpropylideneamino]thiourea can be confirmed using various spectroscopic techniques. The following are the expected spectral data based on the analysis of similar thiosemicarbazone compounds.[4][7][8][9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ | ~7.5 - 8.5 | Broad singlet | 2H |
| -NH- | ~10.0 - 11.5 | Singlet | 1H |
| -N=CH- | ~7.8 - 8.2 | Doublet | 1H |
| -CH(CH₃)₂ | ~2.5 - 3.0 | Multiplet | 1H |
| -CH(CH₃)₂ | ~1.0 - 1.2 | Doublet | 6H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=S | ~175 - 185 |
| C=N | ~140 - 150 |
| -CH(CH₃)₂ | ~30 - 40 |
| -CH(CH₃)₂ | ~18 - 22 |
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (NH₂ and NH) | 3100 - 3400 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=N stretching (imine) | 1600 - 1650 |
| N-H bending | 1550 - 1620 |
| C=S stretching | 800 - 850 and 1200-1400 |
Mass Spectrometry
The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (145.23 g/mol ). Fragmentation patterns would be expected to show losses of the isobutyl group and parts of the thiourea moiety.[10]
Potential Applications in Drug Development and Other Fields
Thiourea and its derivatives, particularly thiosemicarbazones, are a well-established class of compounds with a broad spectrum of biological activities.[11][12] This makes [(E)-2-methylpropylideneamino]thiourea a promising candidate for further investigation in drug discovery and other applications.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of thiosemicarbazone derivatives against various cancer cell lines.[13][14][15] The proposed mechanisms of action often involve the chelation of essential metal ions like iron and copper, which are crucial for cell proliferation, and the inhibition of enzymes such as ribonucleotide reductase, a key enzyme in DNA synthesis. The cytotoxic effects of thiosemicarbazones can also be attributed to the induction of oxidative stress and apoptosis in cancer cells.[16] While specific data for [(E)-2-methylpropylideneamino]thiourea is not available, its structural similarity to other bioactive thiosemicarbazones suggests it may exhibit similar anticancer properties. For instance, various thiosemicarbazones have shown IC50 values in the low micromolar to nanomolar range against cell lines such as HeLa, Raji, and HCT116.[11][13]
Antimicrobial Activity
The thiosemicarbazone scaffold is also associated with significant antimicrobial activity against a wide range of bacteria and fungi.[17][18][19] The mechanism of antimicrobial action is thought to involve the disruption of cellular processes through metal chelation and inhibition of essential enzymes. The lipophilicity of the molecule, influenced by the alkyl substituent, can also play a role in its ability to penetrate microbial cell membranes.[17] Studies on other thiosemicarbazones have reported Minimum Inhibitory Concentration (MIC) values against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans.[8][17]
Other Potential Applications
Beyond its potential in medicine, [(E)-2-methylpropylideneamino]thiourea and related compounds may find applications in other fields:
-
Agriculture: As pesticides or plant growth regulators.
-
Analytical Chemistry: As chelating agents for metal ion detection and separation.
-
Coordination Chemistry: As versatile ligands for the synthesis of novel metal complexes with interesting catalytic or material properties.[20]
Future Perspectives
[(E)-2-methylpropylideneamino]thiourea is a structurally simple yet promising molecule that warrants further investigation. Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed study reporting the optimized synthesis, purification, and complete spectroscopic characterization of the compound.
-
In-depth Biological Evaluation: Comprehensive screening of its anticancer and antimicrobial activities against a broad panel of cancer cell lines and microbial strains to determine its potency and selectivity.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs to understand the relationship between chemical structure and biological activity, which can guide the design of more potent and selective compounds.
-
Metal Complexation Studies: Investigation of its coordination chemistry with various metal ions to explore the potential of its metal complexes as therapeutic agents or catalysts.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure, properties, a representative synthesis protocol, and potential applications of [(E)-2-methylpropylideneamino]thiourea. Based on the well-documented biological activities of the broader class of thiosemicarbazones, this compound emerges as a compelling candidate for further research and development, particularly in the fields of oncology and infectious diseases. The information presented herein is intended to facilitate and inspire future investigations into this promising molecule.
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